3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate
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Overview
Description
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate is a chemical compound that features a pyrrole ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides .
Scientific Research Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride
- 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide 2,2,2-trifluoroacetate stands out due to its trifluoroacetate moiety, which enhances its stability and reactivity. This unique feature makes it particularly valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H10F3N3O5 |
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Molecular Weight |
345.23 g/mol |
IUPAC Name |
3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7) |
InChI Key |
XIQBNXHYJJGJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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